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molecular formula C18H14O3 B8330108 Methyl 4-(1-oxoindan-2-ylidenemethyl)benzoate

Methyl 4-(1-oxoindan-2-ylidenemethyl)benzoate

Cat. No. B8330108
M. Wt: 278.3 g/mol
InChI Key: YPQYPYHZSJNTAV-UHFFFAOYSA-N
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Patent
US06297238B1

Procedure details

A mixture of indan-1-one (3.3 g), methyl 4-formylbenzoate (5.0 g), piperidine (0.6 ml) and glacial acetic acid (0.5 ml) was heated on a steam bath for 3 hours. The solid mass obtained was boiled up in industrial methylated spirits (200 ml) and then hot filtered. The solid residue obtained was washed with industrial methylated spirits and dried to give methyl 4-(1-oxoindan-2-ylidenemethyl)benzoate, m.p. 194-198° C.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
industrial methylated spirits
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH:11]([C:13]1[CH:22]=[CH:21][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:15][CH:14]=1)=O.N1CCCCC1>C(O)(=O)C>[O:10]=[C:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[CH:11][C:13]1[CH:22]=[CH:21][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
0.6 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
industrial methylated spirits
Quantity
200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solid mass obtained
CUSTOM
Type
CUSTOM
Details
The solid residue obtained
WASH
Type
WASH
Details
was washed with industrial methylated spirits
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=C1C(CC2=CC=CC=C12)=CC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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